

Solubility Profile of 1-Hydrazino-2-propanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Hydrazino-2-propanol**

Cat. No.: **B171459**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1-Hydrazino-2-propanol**, a molecule of interest in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the molecule's structural features and the fundamental principles of solubility. Furthermore, it outlines detailed experimental protocols for determining solubility, providing a practical framework for researchers.

Molecular Structure and Predicted Solubility

1-Hydrazino-2-propanol ($C_3H_{10}N_2O$) is a bifunctional organic molecule containing both a primary alcohol (-OH) and a hydrazine (-NHNH₂) group. These functional groups are polar and capable of acting as both hydrogen bond donors and acceptors. This molecular structure is the primary determinant of its solubility characteristics. The well-established principle of "like dissolves like" dictates that polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[1][2]

The presence of the hydroxyl and hydrazine groups suggests that **1-Hydrazino-2-propanol** will exhibit good solubility in polar protic and polar aprotic solvents.[3][4] Conversely, its solubility is expected to be limited in nonpolar organic solvents. While a specific quantitative value for water solubility is reported to be high at 198,040 mg/L, data in organic solvents is not readily available.[5]

Data Presentation: Predicted Solubility in Organic Solvents

The following table summarizes the predicted solubility of **1-Hydrazino-2-propanol** in various classes of organic solvents. This prediction is based on the polarity, hydrogen bonding capability, and dielectric constant of the solvents.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Isopropanol, Water	High	The hydroxyl and hydrazine groups of 1-Hydrazino-2-propanol can form strong hydrogen bonds with the hydroxyl groups of these solvents, leading to favorable solute-solvent interactions.
Polar Aprotic	Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile	Moderate to High	These solvents are polar and can accept hydrogen bonds from the -OH and - NH_2 groups of 1-Hydrazino-2-propanol. The lack of a donor hydrogen bond site on the solvent might slightly reduce solubility compared to protic solvents.
Moderately Polar	Acetone, Ethyl Acetate	Low to Moderate	These solvents have a moderate dipole moment but are weaker hydrogen bond acceptors compared to polar aprotic solvents. The solubility will depend on the balance between the polar interactions and the nonpolar alkyl

Nonpolar	Hexane, Toluene, Diethyl Ether	Low to Insoluble	backbone of the solute.
			The nonpolar nature of these solvents prevents them from effectively solvating the highly polar functional groups of 1-Hydrazino-2-propanol. Intermolecular forces between solvent molecules would be stronger than potential solute-solvent interactions.

Experimental Protocols for Solubility Determination

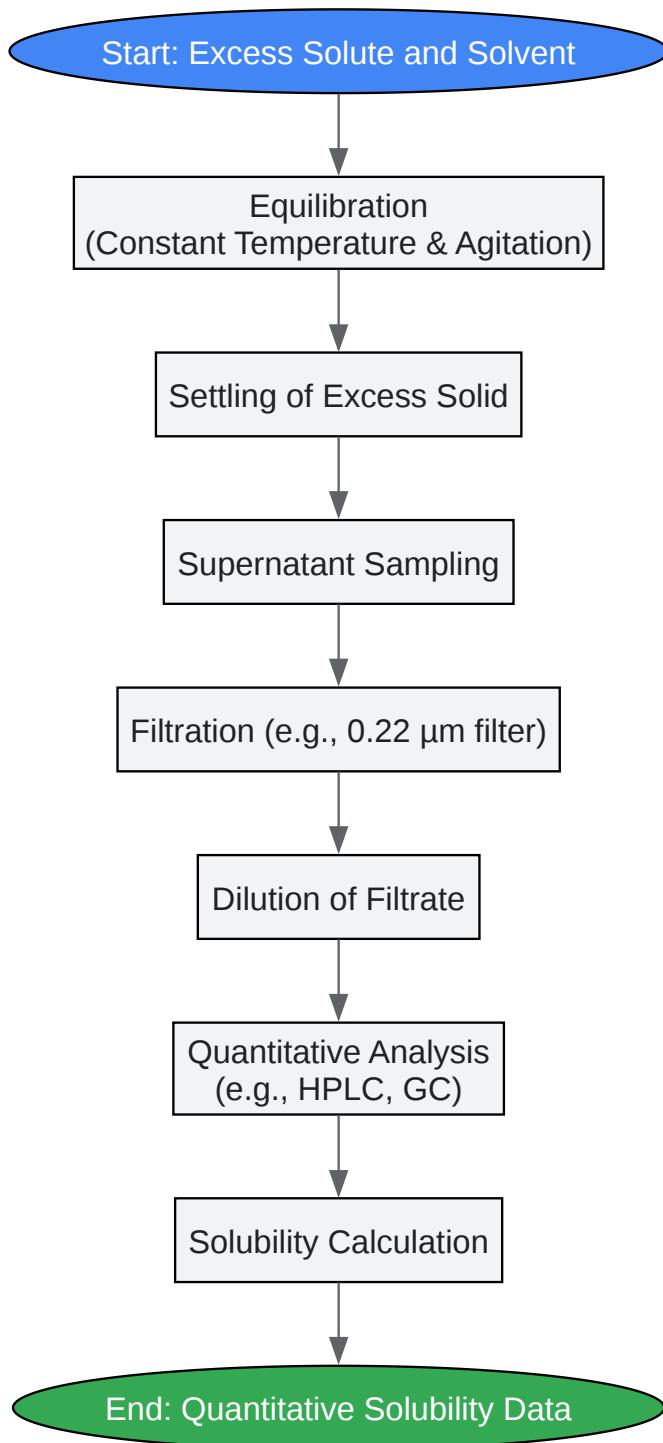
To obtain quantitative solubility data for **1-Hydrazino-2-propanol** in specific organic solvents, a systematic experimental approach is required. The following is a general protocol for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the maximum concentration of **1-Hydrazino-2-propanol** that can be dissolved in a given organic solvent at a specific temperature and pressure to reach equilibrium.

Materials:

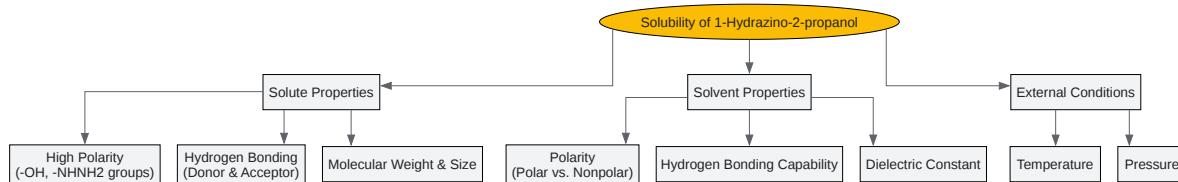
- **1-Hydrazino-2-propanol**
- Selected organic solvents of high purity
- Analytical balance
- Vials or test tubes with secure caps
- Constant temperature bath or shaker incubator

- Vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes


Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **1-Hydrazino-2-propanol** to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

- Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of **1-Hydrazino-2-propanol**.
 - Prepare a series of standard solutions of **1-Hydrazino-2-propanol** of known concentrations to generate a calibration curve.
 - The concentration of **1-Hydrazino-2-propanol** in the original saturated solution can be calculated by applying the dilution factor.
- Data Reporting:
 - Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L).
 - Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean solubility with the standard deviation.


Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of **1-Hydrazino-2-propanol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the solubility of **1-Hydrazino-2-propanol**.

Conclusion

While specific quantitative solubility data for **1-Hydrazino-2-propanol** in a wide range of organic solvents is not readily available in the public domain, a strong prediction of its solubility behavior can be made based on its molecular structure. The presence of polar hydroxyl and hydrazine functional groups suggests high solubility in polar solvents, particularly those capable of hydrogen bonding, and poor solubility in nonpolar solvents. For drug development and chemical synthesis applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust framework for its determination. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Khan Academy [khanacademy.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]
- 5. 1-Hydrazino-2-propanol (18501-20-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- To cite this document: BenchChem. [Solubility Profile of 1-Hydrazino-2-propanol in Organic Solvents: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b171459#solubility-characteristics-of-1-hydrazino-2-propanol-in-organic-solvents\]](https://www.benchchem.com/product/b171459#solubility-characteristics-of-1-hydrazino-2-propanol-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com